molecular formula C9H6ClNO B3039570 3-Acetyl-4-chlorobenzonitrile CAS No. 120569-07-5

3-Acetyl-4-chlorobenzonitrile

Cat. No. B3039570
CAS RN: 120569-07-5
M. Wt: 179.6 g/mol
InChI Key: SBXNADGJZADKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-4-chlorobenzonitrile is a chemical compound that is widely used in scientific research. It is an important intermediate in the synthesis of various organic compounds and has significant applications in the fields of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

1. Chemical Reactions and Intermediates

3-Acetyl-4-chlorobenzonitrile plays a role in various chemical reactions. For instance, it is involved in the formation of reactive species capable of nitrating phenolic substrates, as shown in studies examining the reaction of nitrite with hypochlorous acid, forming intermediates like nitryl chloride (Eiserich et al., 1996). Additionally, its derivatives are used in the synthesis of complex organic compounds, as seen in the preparation of 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, which demonstrates notable in vitro cytotoxic effects against certain cancer cell lines (Mabkhot et al., 2016).

2. Materials Synthesis and Analysis

The compound is significant in the synthesis of materials with diverse applications. For example, 3-acetyl-2-methyl-5-(2′-chloro-D-galacto-tetritol-1-yl)furan, synthesized using 4-chloro-4-deoxy-α-D-galactose and acetylacetone, demonstrates the versatility of chlorobenzonitrile derivatives in material synthesis (Lin, 2008). Furthermore, its structural and thermodynamic properties are studied for understanding intermolecular interactions, as seen in the analysis of chlorobenzonitrile isomers (Rocha et al., 2014).

3. Biomedical Research

In biomedical research, derivatives of this compound are investigated for their potential medicinal applications. For example, studies on the synthesis and antimicrobial activity of certain derivatives, like 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one, highlight the potential of these compounds in developing new antibacterial and antifungal agents (Kumar et al., 2022).

4. Environmental Applications

This compound and its derivatives are also relevant in environmental studies, such as in the investigation of microbial degradation of chlorobenzoates in soil, where certain chlorobenzonitriles are used as model compounds to study biodegradation processes (Brunsbach & Reineke, 1993).

properties

IUPAC Name

3-acetyl-4-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXNADGJZADKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-4-chlorobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Acetyl-4-chlorobenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Acetyl-4-chlorobenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Acetyl-4-chlorobenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Acetyl-4-chlorobenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Acetyl-4-chlorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.